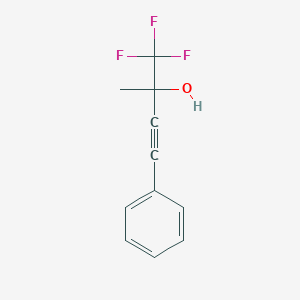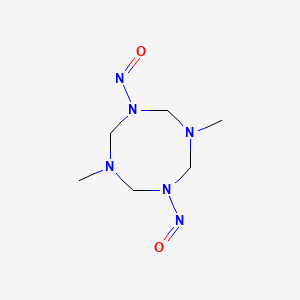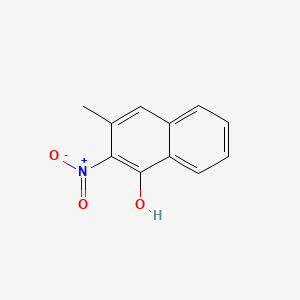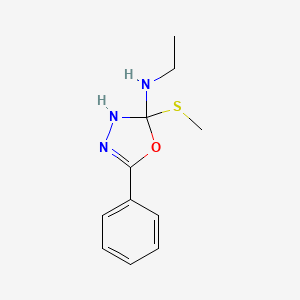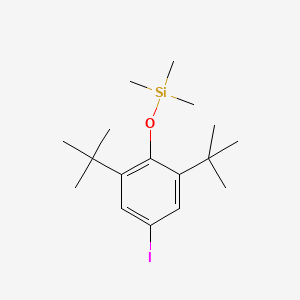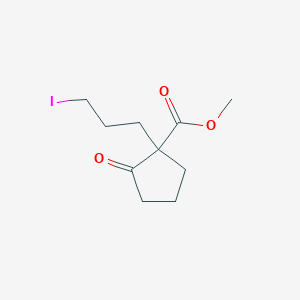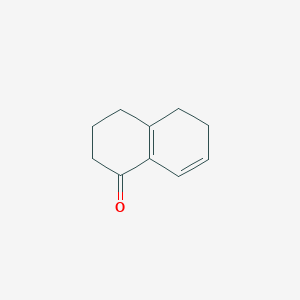
3,4,5,6-Tetrahydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-Tetrahydronaphthalen-1(2H)-one is an organic compound with the molecular formula C10H12O It is a derivative of naphthalene, characterized by the presence of a ketone group at the first position and hydrogenation at the 3, 4, 5, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydronaphthalen-1(2H)-one typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-tetralone using palladium or platinum catalysts under high pressure and temperature conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
3,4,5,6-Tetrahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
3,4,5,6-Tetrahydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3,4,5,6-Tetrahydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
類似化合物との比較
Similar Compounds
1-Tetralone: A precursor to 3,4,5,6-Tetrahydronaphthalen-1(2H)-one, differing by the absence of hydrogenation at the 3, 4, 5, and 6 positions.
Naphthalene: The parent compound, lacking the ketone group and hydrogenation.
Tetralin: A fully hydrogenated derivative of naphthalene, lacking the ketone group.
Uniqueness
This compound is unique due to its specific combination of a ketone group and partial hydrogenation. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
113668-50-1 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
3,4,5,6-tetrahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h2,6H,1,3-5,7H2 |
InChIキー |
MBCYNMIWLYOISR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CCC2)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


